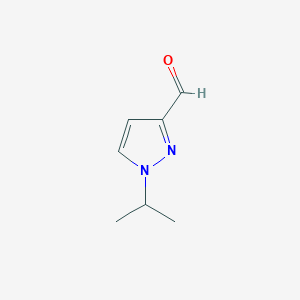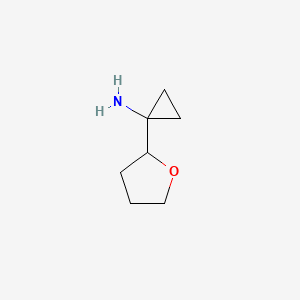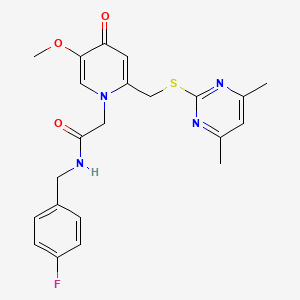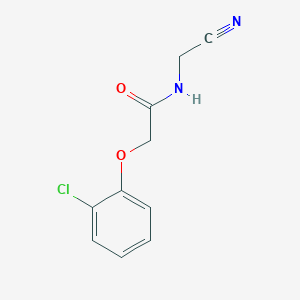![molecular formula C8H11F2NO B2398435 N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide CAS No. 2193796-58-4](/img/structure/B2398435.png)
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C8H11F2NO and a molecular weight of 175.179 g/mol. This compound features a cyclopropyl ring substituted with two fluorine atoms, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide typically involves the reaction of 2,2-difluorocyclopropyl ethylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and requires a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring, using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN3), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Azides, alcohols
Scientific Research Applications
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dimethoxyethyl)prop-2-enamide: Similar in structure but with methoxy groups instead of fluorine atoms.
N-(2,2-Dimethoxyethyl)acrylamide: Another related compound with different substituents on the cyclopropyl ring.
Uniqueness
N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[2-(2,2-difluorocyclopropyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c1-2-7(12)11-4-3-6-5-8(6,9)10/h2,6H,1,3-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHQJNMEBPGUHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)
![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)



![Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2398361.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2398363.png)
![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2398369.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)
![1-[(3-methoxyphenyl)acetyl]-1H-imidazole](/img/structure/B2398374.png)

